molecular formula C10H11F3N2 B1411580 2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine CAS No. 1707604-83-8

2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine

Cat. No. B1411580
M. Wt: 216.2 g/mol
InChI Key: QDBXACKAEFMEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for “2-(4,4-Difluoropiperidin-1-yl)acetic acid” is 1S/C7H11F2NO2/c8-7(9)1-3-10(4-2-7)5-6(11)12/h1-5H2,(H,11,12) . This might give you an idea about the structure of the compound.


Physical And Chemical Properties Analysis

The physical form of “2-(4,4-Difluoropiperidin-1-yl)acetic acid” is solid . It has a molecular weight of 179.17 .

Scientific Research Applications

  • Synthesis and Fluorination Processes :

    • Research by Verniest et al. (2008) describes a synthetic pathway towards valuable 3,3-difluoropiperidines, starting from suitable delta-chloro-alpha,alpha-difluoroimines. This methodology was also applied to synthesize N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).
    • Sartori et al. (1998) investigated the electrochemical fluorination of 2-fluoropyridine and pyridine, achieving a 19% conversion yield of perfluoropiperidine (Sartori et al., 1998).
  • Crystal Structure and Chemical Properties :

    • Hand and Baker (1989) reported on the synthesis and characterization of highly volatile and weakly basic 2-chloro-5-fluoropyridine, along with its reaction with ammonia to produce a mixture including 2-amino-5-fluoropyridine (Hand & Baker, 1989).
    • Park et al. (2016) studied the crystal structure of fluroxypyr, a pyridine herbicide, noting the presence of hydrogen bonds and weak π–π interactions in its crystal network (Park et al., 2016).
  • Medicinal and Pharmaceutical Applications :

    • Research by de Bruin et al. (2005) focused on FPyME, a fluoropyridine-based maleimide reagent for the prosthetic labeling of peptides and proteins, potentially useful in medical imaging and drug development (de Bruin et al., 2005).
    • Mi Zhi-yuan (2010) studied the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, revealing the mechanism of keto-enol tautomerism of pyridine-2-ol in alkaline solution, which is significant for understanding the chemical behavior of related compounds (Mi Zhi-yuan, 2010).
  • Electrochemical Studies and Applications :

    • Ballinger et al. (1985) presented a study on the electrochemical monofluorination of pyridine, synthesizing 2-fluoropyridine, which has implications for the development of efficient and environmentally friendly chemical processes (Ballinger et al., 1985).
  • Fluorine-18 Labeling for PET Imaging :

    • Kuhnast et al. (2008) designed FPyKYNE, a fluoropyridine-based alkyne reagent for fluorine-18 labeling of macromolecules, significant for its application in Positron Emission Tomography (PET) imaging (Kuhnast et al., 2008).

properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-8-2-1-3-9(14-8)15-6-4-10(12,13)5-7-15/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBXACKAEFMEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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